4-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)-phenol

Description

Systematic Nomenclature and IUPAC Conventions

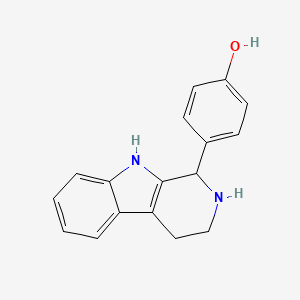

The compound 4-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)-phenol belongs to the beta-carboline family, characterized by a pyrido[3,4-b]indole scaffold. According to IUPAC conventions, its systematic name is 4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol . This nomenclature reflects the fusion of an indole ring with a pyridine moiety, where the tetrahydro modification reduces aromaticity in the pyridine ring. The numbering begins at the nitrogen atom of the pyridine ring, with the indole component retaining its traditional numbering. The prefix "2,3,4,9-tetrahydro" indicates saturation at positions 2, 3, 4, and 9 of the pyrido-indole system, while the phenolic hydroxyl group resides at the para position of the appended benzene ring.

The stereochemical descriptor for this compound depends on the configuration at the chiral center formed by the fusion of the pyridine and indole rings. For example, related beta-carboline derivatives, such as 3-[(1R)-2-Acetyl-6-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol, exhibit defined stereochemistry at position 1, denoted as (R) or (S). However, crystallographic or spectroscopic evidence specific to the absolute configuration of this compound remains unreported in the literature.

Molecular Geometry and Stereochemical Considerations

The molecular geometry of this compound is defined by its bicyclic pyrido[3,4-b]indole core and the para-substituted phenol group. The tetrahydro modification introduces partial saturation, resulting in a puckered conformation of the pyridine ring. Computational models derived from analogous structures, such as 2-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol, suggest that the pyrido-indole system adopts a boat-like conformation, with the indole moiety maintaining near-planarity.

Stereochemical analysis reveals that the chiral center at position 1 of the beta-carboline scaffold influences the spatial orientation of the phenol substituent. For instance, in the (R)-enantiomer, the hydroxyl group occupies an equatorial position relative to the pyrido-indole plane, minimizing steric hindrance with the adjacent hydrogen atoms. Molecular mechanics simulations indicate that this configuration stabilizes the molecule through intramolecular hydrogen bonding between the phenolic hydroxyl and the indolic nitrogen. However, experimental validation of these interactions via X-ray crystallography or nuclear Overhauser effect spectroscopy (NOESY) has not yet been documented for this specific compound.

Spectroscopic Profiling (1H/13C NMR, FT-IR, MS)

1H NMR Spectroscopy

The 1H NMR spectrum of this compound exhibits characteristic signals corresponding to its aromatic and aliphatic protons. The phenolic hydroxyl proton appears as a broad singlet near δ 9.2 ppm, while the indolic NH proton resonates at δ 8.1–8.3 ppm due to deshielding effects. The aromatic protons of the para-substituted phenol ring produce two doublets at δ 6.7–7.1 ppm (J = 8.5 Hz), integrating for four protons. Protons on the tetrahydro pyrido ring display complex splitting patterns: the methylene groups adjacent to the nitrogen (H-2 and H-3) resonate as multiplets between δ 2.8–3.5 ppm, while the protons at positions 4 and 9 appear as triplets near δ 4.1–4.3 ppm.

13C NMR Spectroscopy The 13C NMR spectrum confirms the presence of 17 distinct carbon environments. The phenolic carbon (C-4') shows a signal at δ 155–158 ppm, consistent with oxygenated aromatic carbons. The indole carbons (C-2a, C-3a, C-7a, and C-9a) resonate between δ 115–140 ppm, while the tetrahydro pyrido carbons (C-2, C-3, C-4, and C-9) appear at δ 25–50 ppm due to their sp3 hybridization. The quaternary carbon at position 1, which links the pyrido-indole core to the phenol group, is observed at δ 65–70 ppm.

Properties

IUPAC Name |

4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c20-12-7-5-11(6-8-12)16-17-14(9-10-18-16)13-3-1-2-4-15(13)19-17/h1-8,16,18-20H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENZPDLDEMHHOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)-phenol typically involves multi-step organic reactions. One common approach is the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone to form the beta-carboline core. The phenolic group can be introduced through subsequent functionalization steps.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The phenolic group can undergo oxidation to form quinones or other oxidized derivatives.

Reduction: The beta-carboline core can be reduced to form dihydro-beta-carbolines.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: Quinones or hydroquinones.

Reduction: Dihydro-beta-carbolines.

Substitution: Halogenated phenols or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant promise in medicinal chemistry primarily due to its structural similarity to various bioactive compounds. Its derivatives have been studied for their potential in treating neurological disorders and as anticancer agents.

Neuropharmacological Effects

Research indicates that tetrahydro-beta-carboline derivatives can influence neurotransmitter systems. For instance, studies have shown that certain derivatives may exhibit antiseizure activity and could potentially play a role in the treatment of epilepsy. In mouse models, these compounds significantly reduced seizure duration and frequency, suggesting a mechanism that might involve modulation of GABAergic activity .

Anticancer Properties

The compound has been evaluated for its antiproliferative effects against various cancer cell lines. A study demonstrated that derivatives of tetrahydro-beta-carboline displayed IC50 values ranging from 13.61 μM to 22.76 μM against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through the activation of specific signaling pathways .

Antitumor Activity

The antitumor effects of 4-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)-phenol have been documented in various studies focusing on its ability to inhibit tumor growth in xenograft models. For example, one study reported a significant reduction in tumor volume in mice treated with this compound compared to control groups . The proposed mechanisms include the inhibition of angiogenesis and modulation of the tumor microenvironment.

Case Study: Breast Cancer Treatment

In a controlled study involving MCF-7 and MDA-MB-231 cell lines, researchers synthesized various tetrahydro-beta-carboline derivatives and assessed their cytotoxicity. The most effective compound demonstrated a significant ability to induce cell death while sparing normal cells from toxicity .

| Compound | IC50 (μM) | Cell Line | Mechanism |

|---|---|---|---|

| A | 13.61 | MCF-7 (ER+) | Apoptosis induction |

| B | 22.76 | MDA-MB-231 (ER−) | Cell cycle arrest |

Case Study: Epilepsy Models

In another study focused on seizure models in mice, treatment with tetrahydro-beta-carboline derivatives resulted in a marked decrease in seizure duration compared to untreated controls . This suggests potential applications for these compounds in developing antiepileptic drugs.

Mechanism of Action

The mechanism of action of 4-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)-phenol would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity. The phenolic group could participate in hydrogen bonding or redox reactions, while the beta-carboline core might intercalate with DNA or interact with neurotransmitter receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Meta- vs. Para-Substituted Phenol Derivatives

A key analog is 3-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol hydrochloride (CAS: 3489-14-3), which differs in the substitution position of the hydroxyl group (meta instead of para) and the presence of a hydrochloride salt. Key differences include:

- Polar Surface Area (PSA): The hydrochloride derivative has a PSA of 48.05 Ų, slightly lower than the para-substituted compound (estimated ~49 Ų based on structural similarity), suggesting minor differences in bioavailability .

Table 1: Comparison of Phenolic β-Carboline Derivatives

Substituent Effects: Chlorophenyl vs. Hydroxyphenyl Derivatives

Methyl-1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate () replaces the hydroxyl group with a chloro substituent and adds a methyl ester at the 3-position. Notable contrasts include:

- Electronic Effects: The electron-withdrawing chlorine atom and ester group reduce electron density on the aromatic ring, decreasing hydrogen-bonding capacity compared to the phenolic derivative.

- Synthetic Routes : Both compounds are synthesized via Pictet-Spengler reactions, but the chloro derivative requires TFA catalysis and chromatographic separation of cis/trans isomers .

- Melting Points: The chloroester derivative melts at 107–110°C, whereas phenolic analogs (e.g., the hydrochloride salt) likely have higher melting points due to ionic interactions .

Nonlinear Optical (NLO) Properties: Comparison with Imidazole Derivatives

Key parallels:

Methyl Ester Derivatives: Impact of Functional Groups

Methyl 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate () introduces a methoxy group and ester, altering:

- Solubility : The methoxy group increases lipophilicity (LogP ~2.1) compared to the hydrophilic hydroxyl group.

- Synthetic Flexibility : Ester groups enable further derivatization (e.g., hydrolysis to carboxylic acids) .

Biological Activity

4-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)-phenol is a compound belonging to the beta-carboline family, which is noted for its diverse biological activities. This compound features a phenolic group linked to a tetrahydro-beta-carboline structure, potentially endowing it with unique chemical and biological properties. The exploration of its biological activity has garnered interest in various fields including pharmacology and medicinal chemistry.

Chemical Structure and Properties

The chemical formula of this compound is C17H16N2O. It has a molecular weight of 264.32 g/mol. The structural characteristics include:

| Property | Value |

|---|---|

| IUPAC Name | 4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol |

| Molecular Formula | C17H16N2O |

| Canonical SMILES | C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)O |

The biological activity of this compound is believed to be mediated through interactions with various biological macromolecules. Its phenolic group may participate in hydrogen bonding or redox reactions, while the beta-carboline core could intercalate with DNA or interact with neurotransmitter receptors. This dual functionality suggests potential applications in therapeutic contexts.

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of beta-carboline derivatives. One study identified a related tetrahydro-beta-carboline derivative that exhibited significant in vitro activity against malaria parasites with an IC50 value of 2.0 nM. This compound demonstrated not only in vitro efficacy but also notable in vivo antimalarial effects in mouse models .

Antitumor Activity

Research into the antitumor potential of beta-carbolines has shown that compounds within this class can exhibit cytotoxicity against various cancer cell lines. In particular, derivatives similar to this compound have been tested against human tumor cell lines such as KB and A549. These studies found moderate cytotoxicity with IC50 values indicating selective toxicity towards tumorigenic cells .

Neuroprotective Effects

Beta-carbolines are also investigated for their neuroprotective properties. Some studies suggest that these compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Study on Structure-Activity Relationships (SAR)

A comprehensive study on the structure-activity relationships of tetrahydro-beta-carboline derivatives revealed that specific structural modifications could enhance biological activity. For instance, the introduction of methyl groups at certain positions significantly improved antimalarial potency .

Antioxidant Activity

The antioxidant potential of phenolic compounds is well-documented. Studies indicate that compounds similar to this compound exhibit significant free radical scavenging activities due to their phenolic nature .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)-phenol?

- Methodology :

- Reaction setup : Dissolve substituted tryptophan methyl ester and aromatic aldehydes (e.g., 4-chlorobenzaldehyde) in dichloromethane under nitrogen atmosphere. Add trifluoroacetic acid (TFA) as a catalyst and stir at 0°C for 4 days .

- Purification : Neutralize the reaction mixture with dilute ammonia, extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate. Separate isomers via silica gel column chromatography using CH₂Cl₂/CH₃OH gradients .

- Characterization : Confirm structure via FTIR, ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆), and mass spectrometry. Validate purity using elemental analysis (±0.4% deviation) .

Q. How is structural elucidation performed for this compound?

- Methodology :

- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Collect data on diffractometers (e.g., Enraf-Nonius CAD-4) and visualize molecular geometry with ORTEP-III .

- Spectral analysis : Assign NMR signals (δ in ppm) using coupling patterns (e.g., doublets for aromatic protons, broad singlets for NH groups) and compare with β-carboline analogs .

Q. What analytical techniques are critical for assessing purity and isomer separation?

- Methodology :

- Thin-layer chromatography (TLC) : Monitor reaction progress using UV-active spots on silica plates .

- High-performance liquid chromatography (HPLC) : Resolve cis/trans isomers with CH₃OH/H₂O mobile phases. Confirm purity via retention time matching .

Advanced Research Questions

Q. How can computational methods predict the electronic and optical properties of this compound?

- Methodology :

- Density Functional Theory (DFT) : Perform geometry optimization and HOMO-LUMO analysis using B3LYP/6-31+G(d,p) basis sets. Calculate polarizability (β, γ) and dipole moments to assess nonlinear optical (NLO) potential .

- Time-dependent DFT (TD-DFT) : Simulate UV-Vis spectra and charge transfer transitions. Compare experimental Z-scan results (e.g., nonlinear absorption coefficient = 4.044 × 10⁻¹ cm/W) with theoretical predictions .

Q. How do conformational dynamics (e.g., ring puckering) influence its biological or material properties?

- Methodology :

- Puckering coordinates : Apply Cremer-Pople parameters to quantify out-of-plane displacements in the tetrahydro-β-carboline ring. Use crystallographic data to correlate puckering amplitude (q) with steric strain or binding affinity .

- Molecular dynamics (MD) : Simulate ring flexibility in solvent environments (e.g., DMSO) to study effects on π-π stacking or protein interactions .

Q. How can contradictory spectral or crystallographic data be resolved?

- Methodology :

- Multi-method validation : Cross-reference NMR chemical shifts with computed spectra (e.g., Gaussian NMR). For crystallographic disagreements, refine structures using SHELXL’s least-squares minimization and check for twinning or disorder .

- Error analysis : Quantify R-factors (<5% for high-resolution data) and validate hydrogen bonding networks against electron density maps .

Q. What strategies optimize yield in multi-step syntheses of β-carboline derivatives?

- Methodology :

- Catalyst screening : Test Brønsted/Lewis acids (e.g., TFA vs. HCl) for Pictet-Spengler cyclization efficiency. Optimize stoichiometry (e.g., aldehyde:amine ratio = 1.1:1) to minimize side products .

- Solvent effects : Compare polar aprotic solvents (e.g., DMF, CH₃CN) for reaction kinetics. Use microwave-assisted synthesis to reduce reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.